3-(4-(chloromethyl)-1H-pyrazol-3-yl)pyridine
Overview
Description
3-(4-(chloromethyl)-1H-pyrazol-3-yl)pyridine is a useful research compound. Its molecular formula is C9H8ClN3 and its molecular weight is 193.63 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Chloromethylpyridine compounds are often used as intermediates in the synthesis of various pharmaceuticals .
Mode of Action
Chloromethyl groups in organic compounds are known to be reactive, and they can participate in various chemical reactions, such as nucleophilic substitution .
Biochemical Pathways
It’s worth noting that chloromethylpyridine compounds can be used in suzuki–miyaura cross-coupling reactions, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Pharmacokinetics
The compound’s solubility in water, which can impact its bioavailability, is reported to be >=10 g/100 ml at 19 ºc .
Result of Action
It’s important to note that the compound’s reactivity might lead to various chemical transformations, potentially influencing cellular processes .
Action Environment
It’s recommended to store the compound in a cool place, under inert gas, and separate from oxidizing agents and food ingredients to maintain its stability .
Biochemical Analysis
Biochemical Properties
3-(4-(chloromethyl)-1H-pyrazol-3-yl)pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The interaction between this compound and cytochrome P450 enzymes can lead to either inhibition or activation of these enzymes, affecting the metabolic pathways they regulate .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to alter the expression of genes involved in oxidative stress response and apoptosis. Additionally, it can affect cellular metabolism by interacting with key metabolic enzymes, leading to changes in the levels of metabolites and overall metabolic flux .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with specific biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. For instance, this compound can inhibit the activity of certain kinases, leading to alterations in cell signaling pathways. Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperature or exposure to light. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular function, including changes in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as modulation of enzyme activity and gene expression. At higher doses, it can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s beneficial effects are seen up to a certain dosage, beyond which toxicity becomes apparent .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. The compound can undergo various metabolic transformations, including oxidation and conjugation reactions, leading to the formation of metabolites. These metabolic pathways can influence the compound’s bioavailability and overall pharmacokinetic profile .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes and distributed to various cellular compartments. The localization and accumulation of this compound within tissues can affect its biological activity and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. The localization of this compound within these compartments can influence its interactions with biomolecules and its overall biological effects .
Biological Activity
3-(4-(Chloromethyl)-1H-pyrazol-3-yl)pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities, including anti-inflammatory and antimicrobial properties. This article explores the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a chloromethyl group attached to a pyrazole ring, which is fused with a pyridine ring. This unique structure contributes to its reactivity and biological activity. The molecular formula is with a molecular weight of approximately 221.68 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The chloromethyl group can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition or modification of their activity.
- Receptor Binding : The compound has shown potential as a ligand for various receptors, influencing signaling pathways associated with inflammation and microbial resistance .
1. Anti-inflammatory Activity
Research indicates that derivatives of this compound exhibit significant anti-inflammatory effects. For instance, studies have demonstrated that certain analogs can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response .
2. Antimicrobial Properties
The compound has also shown promising antimicrobial activity against various pathogens. Its structural components allow for effective interaction with microbial cell membranes, disrupting their integrity and function .
Structure-Activity Relationship (SAR)
The relationship between the chemical structure of this compound and its biological activity has been explored in several studies. The presence of different substituents on the pyrazole and pyridine rings significantly influences its activity:
Compound | Key Feature | Biological Activity |
---|---|---|
3-(4-bromomethyl)-1H-pyrazol-3-yl)pyridine | Bromomethyl group | Enhanced antimicrobial properties |
3-(iodomethyl)-1H-pyrazol-3-yl)pyridine | Iodomethyl group | Increased enzyme inhibition |
3-(hydroxymethyl)-1H-pyrazol-3-yl)pyridine | Hydroxymethyl group | Improved solubility and bioavailability |
These modifications can lead to variations in potency and selectivity toward specific biological targets.
Case Studies
Numerous studies have been conducted to assess the efficacy of this compound in various biological contexts:
- Study on Anti-inflammatory Effects : In vitro assays demonstrated that this compound significantly reduced pro-inflammatory cytokine production in lipopolysaccharide (LPS)-stimulated macrophages, indicating its potential as an anti-inflammatory agent .
- Antimicrobial Assays : A series of antimicrobial tests revealed that the compound exhibited inhibitory effects against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
Properties
IUPAC Name |
3-[4-(chloromethyl)-1H-pyrazol-5-yl]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3/c10-4-8-6-12-13-9(8)7-2-1-3-11-5-7/h1-3,5-6H,4H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQAMZPDHYYICEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=C(C=NN2)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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